molecular formula C17H17N3O2 B3009637 5,6-dimethyl-1-(2-methylbenzyl)-4-nitro-1H-1,3-benzimidazole CAS No. 338423-69-1

5,6-dimethyl-1-(2-methylbenzyl)-4-nitro-1H-1,3-benzimidazole

Cat. No.: B3009637
CAS No.: 338423-69-1
M. Wt: 295.342
InChI Key: HBCDAHFOUVOLIX-UHFFFAOYSA-N
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Description

5,6-dimethyl-1-(2-methylbenzyl)-4-nitro-1H-1,3-benzimidazole: is a synthetic organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a nitro group at the 4-position, which can significantly influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 5,6-dimethyl-1H-benzimidazole and 2-methylbenzyl chloride.

    Alkylation: The 1-position is alkylated using 2-methylbenzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group can undergo reduction to form an amino group under specific conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzimidazole ring can undergo various substitution reactions, particularly at the nitro group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products:

    Reduction of Nitro Group: 5,6-dimethyl-1-(2-methylbenzyl)-4-amino-1H-1,3-benzimidazole.

    Substitution Reactions: Various substituted benzimidazoles depending on the reagents used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Material Science:

Biology and Medicine:

    Antimicrobial Activity: Benzimidazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.

    Anticancer Research: The nitro group can be a precursor for bioactive molecules in anticancer research.

Industry:

    Pharmaceuticals: Potential use in the synthesis of pharmaceutical intermediates.

    Agriculture: Possible applications as a fungicide or pesticide.

Mechanism of Action

The mechanism of action of 5,6-dimethyl-1-(2-methylbenzyl)-4-nitro-1H-1,3-benzimidazole is likely related to its ability to interact with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA or proteins, leading to antimicrobial or anticancer effects. The benzimidazole ring can also bind to specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

    5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazole: Lacks the nitro group, which may result in different biological activities.

    4-nitro-1H-1,3-benzimidazole: Lacks the 5,6-dimethyl and 2-methylbenzyl groups, which can influence its reactivity and biological properties.

Uniqueness:

  • The presence of both the nitro group and the 2-methylbenzyl group makes 5,6-dimethyl-1-(2-methylbenzyl)-4-nitro-1H-1,3-benzimidazole unique in its chemical reactivity and potential biological activities. The combination of these functional groups can lead to distinct interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

5,6-dimethyl-1-[(2-methylphenyl)methyl]-4-nitrobenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-11-6-4-5-7-14(11)9-19-10-18-16-15(19)8-12(2)13(3)17(16)20(21)22/h4-8,10H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBCDAHFOUVOLIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=NC3=C2C=C(C(=C3[N+](=O)[O-])C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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